molecular formula C14H20FN3O3S B5860346 n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide CAS No. 6484-33-9

n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B5860346
CAS No.: 6484-33-9
M. Wt: 329.39 g/mol
InChI Key: QAPGWXFZILMPMS-UHFFFAOYSA-N
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Description

n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and piperazine moieties in the structure suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoroaniline, undergoes sulfonation with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The resulting compound is coupled with an appropriate oxoethyl group, typically using a reagent like oxalyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as an antibacterial or anticancer agent.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide would depend on its specific application:

    Antibacterial Activity: Likely involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

    Anticancer Activity: May involve interaction with DNA or inhibition of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Fluorophenyl Derivatives: Compounds with similar fluorine-containing aromatic rings.

    Piperazine Derivatives: Compounds with similar piperazine moieties.

Uniqueness

n-(2-Fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is unique due to the combination of its fluorophenyl and piperazine moieties, which may confer distinct pharmacological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-16-7-9-17(10-8-16)14(19)11-18(22(2,20)21)13-6-4-3-5-12(13)15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPGWXFZILMPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355428
Record name n-(2-fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-33-9
Record name n-(2-fluorophenyl)-n-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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